molecular formula C9H9ClN2O B1303616 2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE

2-OXO-N-PHENYLPROPANECARBOHYDRAZONOYL CHLORIDE

Cat. No. B1303616
M. Wt: 196.63 g/mol
InChI Key: PYMVUVGFFYXCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03932662

Procedure details

To 102.4 g. of 2,3,4-pentanetrione 3-(phenylhydrazone) dissolved in 250 ml. of chloroform and cooled to about 15° C., 100 ml. of tert. butyl hypochlorite is added. The temperature rises to 25° C. and is allowed to cool to 15° C. before the next addition of 60 ml. (0.5 mole). No starting material remains and the solvent of the reaction mixture is evaporated to give a gum, which is dissolved in 250 ml. of methanol and then heated to about 40° C. The temperature of the solution varies from about 40° to about 60° C. for about 15 minutes, and is then cooled to about 0° C., and the precipitate filtered off and washed with cold methanol. The weight of the precipitate that melts at 134° to 136° C. is 71.3 g. (73% yield). A 10 g. portion of this compound is recrystallized from equal parts of ethyl acetate and Skellysolve B (hexanes) to give pure pyruvoyl chloride 1-(phenylhydrazone) melting at 135 to 137° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][N:8]=[C:9](C(=O)C)[C:10](=[O:12])[CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(Cl)(Cl)[Cl:17].ClOC(C)(C)C>CO>[C:1]1([NH:7][N:8]=[C:9]([Cl:17])[C:10]([CH3:11])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN=C(C(C)=O)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClOC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 25° C.
CUSTOM
Type
CUSTOM
Details
No starting material remains and the solvent of the reaction mixture is evaporated
CUSTOM
Type
CUSTOM
Details
to give a gum, which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 250 ml
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled to about 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
portion of this compound is recrystallized from equal parts of ethyl acetate and Skellysolve B (hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)NN=C(C(=O)C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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